3-Chloro-4-(methylsulfonyl)benzoic acid
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Overview
Description
3-Chloro-4-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a methylsulfonyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(methylsulfonyl)benzoic acid can be achieved through several methods. One common approach involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene. This process typically uses a Cu(I)- and HNO3-catalyzed oxidation reaction under specific conditions: 160°C, oxygen pressure of 1.5 MPa, and a 25 wt% concentration of HNO3 . The reaction yields this compound with high purity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These methods are designed to maximize yield and minimize environmental impact. The use of catalytic systems, such as Co(OAc)2/NaBr/AcOH, allows for efficient oxidation with reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzene ring.
Substitution: The chlorine atom and methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and oxygen (O2) under high pressure and temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) and various catalysts facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher-order acids, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.
Scientific Research Applications
3-Chloro-4-(methylsulfonyl)benzoic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism by which 3-Chloro-4-(methylsulfonyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid: Similar in structure but with a different substitution pattern.
2-Chloro-4-fluoro-3-methylbenzoic acid: Contains a fluorine atom instead of a methylsulfonyl group.
2-Chloro-3-methylbenzoic acid: Lacks the methylsulfonyl group.
Uniqueness
3-Chloro-4-(methylsulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, including the synthesis of specialized organic compounds and the development of new materials.
Properties
IUPAC Name |
3-chloro-4-methylsulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBPBQPKQRWCBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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